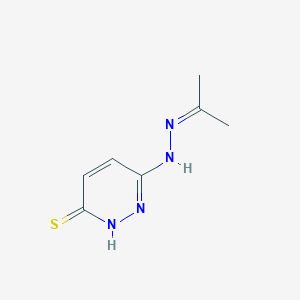
6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione typically involves the reaction of hydrazine derivatives with appropriate ketones or aldehydes. One common method is the condensation of isopropylidenehydrazine with pyridazine-3-thione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and purity. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
化学反应分析
Types of Reactions
6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
科学研究应用
6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: Research has indicated its potential use in developing new therapeutic drugs for treating diseases such as hypertension and diabetes.
作用机制
The mechanism of action of 6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit the activity of enzymes involved in oxidative stress, thereby providing antioxidant benefits. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a carbonyl group at the 3-position.
6-Phenyl-3(2H)-pyridazinone: Known for its cardiovascular effects.
Uniqueness
6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione stands out due to its unique isopropylidenehydrazino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and studying various biochemical pathways .
属性
IUPAC Name |
3-(2-propan-2-ylidenehydrazinyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(2)8-9-6-3-4-7(12)11-10-6/h3-4H,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXGQPJQCMNWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NNC(=S)C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(4-CHLOROPHENYL)-2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ETHAN-1-ONE](/img/structure/B5718223.png)
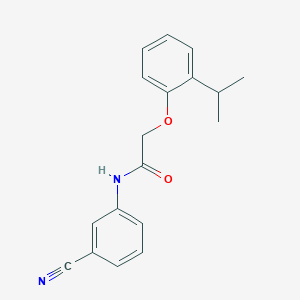
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![7-[(2,5-DIMETHYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5718239.png)
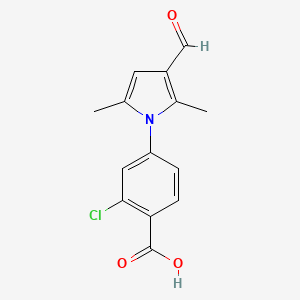
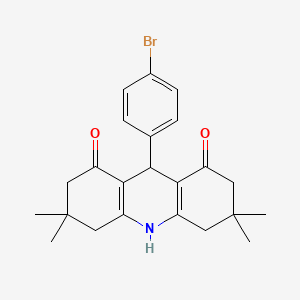
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)
![4-ethyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)
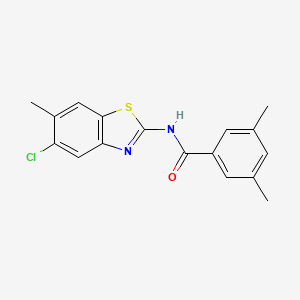
![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)
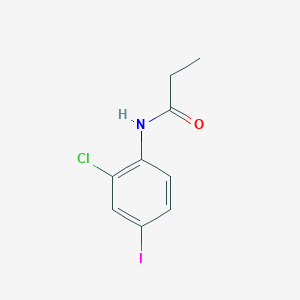
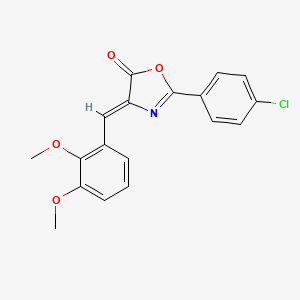
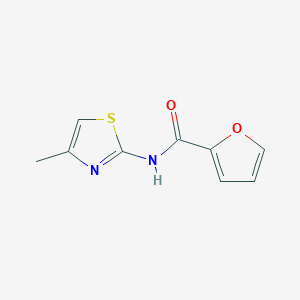
![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)
